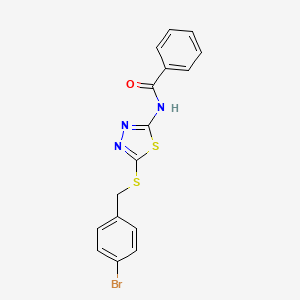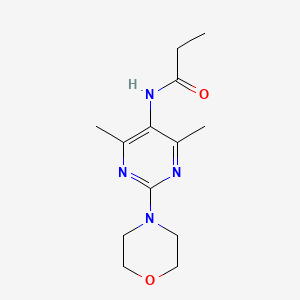
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)propionamide: is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a morpholine ring attached to a pyrimidine core, which is further substituted with dimethyl groups and a propionamide moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)propionamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in understanding enzyme mechanisms and developing new therapeutic agents .
Medicine: The compound has shown promise in preclinical studies as an anti-inflammatory agent.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its chemical properties make it suitable for creating new materials with desired characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)propionamide typically involves the nucleophilic substitution of a pyrimidine derivative with morpholine. The reaction conditions often include the use of solvents like methanol or water, and the reaction is carried out at temperatures ranging from 25°C to 30°C .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine core, where the morpholine ring can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Substitution Reactions: The dimethyl groups on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include morpholine, pyrimidine derivatives, and solvents like methanol or water.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different nucleophiles can yield various substituted pyrimidine derivatives .
Wirkmechanismus
The mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)propionamide involves its interaction with specific molecular targets, such as enzymes involved in inflammatory pathways. The compound binds to the active sites of these enzymes, inhibiting their activity and reducing the production of inflammatory mediators like nitric oxide and cyclooxygenase-2 (COX-2). This inhibition is achieved through hydrophobic interactions and hydrogen bonding with the enzyme active sites .
Vergleich Mit ähnlichen Verbindungen
- N-(4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide
- N-(4-hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide
- N-(4-hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide
Uniqueness: N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)propionamide stands out due to its unique combination of a morpholine ring and a pyrimidine core with dimethyl substitutions. This structure imparts specific chemical and biological properties that are not found in other similar compounds. Its ability to inhibit inflammatory pathways and its versatility in chemical synthesis make it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-4-11(18)16-12-9(2)14-13(15-10(12)3)17-5-7-19-8-6-17/h4-8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUILJDBSLJBJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(N=C(N=C1C)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea](/img/structure/B2932020.png)
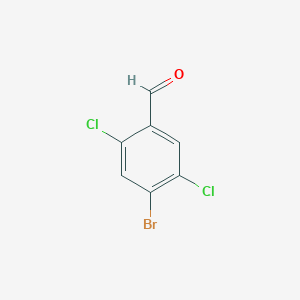

![2-chloro-N-({4-[(2,2,2-trifluoroethoxy)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2932026.png)
![N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide](/img/structure/B2932027.png)
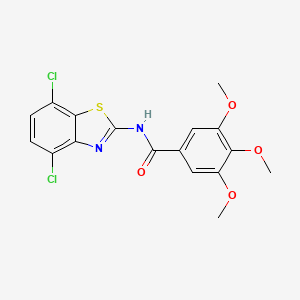


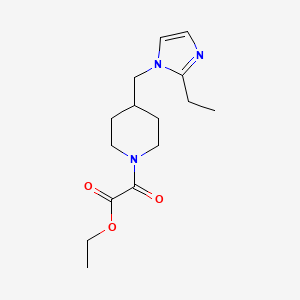
![5-(4-methoxyphenyl)-2-(2-methylphenyl)-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2932037.png)
![5-[(2,4-dimethylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2932038.png)
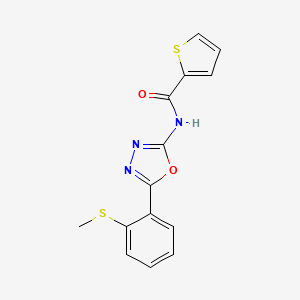
![N-(1-cyanocyclohexyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}propanamide](/img/structure/B2932041.png)
